H-Leu-leu-ome hcl

Catalog No.
S535216
CAS No.
6491-83-4
M.F
C13H27ClN2O3
M. Wt
294.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Leu-leu-ome hcl

CAS Number

6491-83-4

Product Name

H-Leu-leu-ome hcl

IUPAC Name

methyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoate;hydrochloride

Molecular Formula

C13H27ClN2O3

Molecular Weight

294.82 g/mol

InChI

InChI=1S/C13H26N2O3.ClH/c1-8(2)6-10(14)12(16)15-11(7-9(3)4)13(17)18-5;/h8-11H,6-7,14H2,1-5H3,(H,15,16);1H/t10-,11-;/m0./s1

InChI Key

RVXQFTNCULOWRV-ACMTZBLWSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl

Synonyms

LLME;LLOMe

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)OC)N.Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)N.Cl

Immunosuppressant Properties:

  • Studies have investigated LME's ability to suppress the immune system [Source: Santa Cruz Biotechnology (SCBT) ]. This makes it a potential research tool for understanding immune function and diseases caused by an overactive immune system, such as autoimmune disorders.

Effects on Immune Cells:

  • Research suggests that LME can disrupt lysosomes, which are compartments within cells that break down waste materials, and lead to the death of monocytes, a type of immune cell [Source: Bachem (H-Leu-OMe · HCl) ].
  • Other studies have explored LME's influence on natural killer (NK) cells, another type of immune cell involved in immune defense [Source: Bachem (H-Leu-OMe · HCl) ].

Important Note:

  • It is crucial to remember that LME is currently for research use only and not intended for therapeutic purposes [Source: Santa Cruz Biotechnology (SCBT) ]. Further research is needed to determine its safety and efficacy as a potential treatment.

H-Leu-leu-ome hydrochloride, also known as L-leucyl-L-leucyl methyl ester hydrochloride, is a synthetic compound derived from the amino acid leucine. Its molecular formula is C15H30N2O2HClC_{15}H_{30}N_2O_2HCl, and it has a molecular weight of approximately 181.7 g/mol . This compound features two leucine residues connected by a peptide bond, with a methyl ester modification at the C-terminus and is commonly used in biochemical research and peptide synthesis.

  • Research suggests H-Leu-Leu-OMe HCl acts as an immunosuppressant [, ].
  • It may achieve this by inducing endolysosomal stress and selectively eliminating lymphocytes with cytotoxic potential [, ].
  • More research is needed to fully understand its mechanism of action.
  • Information on specific hazards associated with H-Leu-Leu-OMe HCl is limited due to its research-focused applications.
  • As with any research chemical, standard laboratory safety protocols should be followed when handling it.
Typical of peptide derivatives. These include:

  • Hydrolysis: Under acidic or basic conditions, H-Leu-leu-ome can hydrolyze to release free leucine and methanol. This reaction is influenced by factors such as temperature and pressure .
  • Peptide Bond Formation: The compound can participate in further peptide bond formation, allowing for the synthesis of longer peptides or proteins when reacted with other amino acids or peptide derivatives.
  • Acid-Base Reactions: As a hydrochloride salt, it can react with bases to form the free base form of the compound.

Research indicates that H-Leu-leu-ome hydrochloride exhibits significant biological activities, particularly as a lysosomotropic agent. It has been shown to disrupt lysosomal integrity, leading to necrotic cell death in various cell types, including those of the parasite Trypanosoma brucei . The compound's cytotoxic effects are primarily attributed to its ability to destabilize lysosomal membranes, which triggers downstream apoptotic pathways without relying on autophagy . Additionally, H-Leu-leu-ome has been observed to have minimal toxicity towards human cell lines, making it a candidate for further therapeutic exploration.

The synthesis of H-Leu-leu-ome hydrochloride typically involves the following steps:

  • Starting Materials: L-leucine is reacted with methanol in the presence of an acid catalyst to form L-leucine methyl ester.
  • Peptide Coupling: The resulting methyl ester can then be coupled with another molecule of L-leucine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbodiimides.
  • Hydrochloride Formation: The final product is converted into its hydrochloride salt form by treatment with hydrochloric acid .

H-Leu-leu-ome hydrochloride has several applications in scientific research and industry:

  • Biochemical Research: It serves as a tool for studying lysosomal function and apoptosis mechanisms.
  • Peptide Synthesis: It is utilized in the synthesis of more complex peptides and proteins due to its reactive nature.
  • Pharmaceutical Development: Its potential therapeutic properties make it a candidate for drug development against parasitic infections.

Studies on H-Leu-leu-ome hydrochloride have focused on its interactions with cellular components, particularly lysosomes. The compound has been shown to induce lysosomal destabilization, leading to necrosis rather than apoptosis in treated cells . Further interaction studies could explore its effects on other organelles and signaling pathways involved in cellular stress responses.

H-Leu-leu-ome hydrochloride shares structural similarities with other dipeptides and amino acid derivatives. Here are some comparable compounds:

Compound NameStructureUnique Features
L-LeucineC6H13NO2Essential amino acid; precursor for protein synthesis
L-Leucyl-L-leucyl methyl esterC15H30N2O2Dipeptide; exhibits cytotoxicity against parasites
L-Valyl-L-valine methyl esterC13H25N2O2Similar structure; different amino acid composition
L-Isoleucyl-L-isoleucine methyl esterC15H30N2O2Similar activity; different side chain properties

The uniqueness of H-Leu-leu-ome lies in its specific activity against lysosomes and its potential use in targeting parasitic diseases while maintaining low toxicity to human cells .

UNII

76R0TP2LNW

Dates

Last modified: 08-15-2023
1.Ohlin, M.,Danielsson, L.,Carlsson, R., et al. The effect of leucyl-leucine methyl ester on proliferation and Ig secretion of EBV-transformed human B lymphocytes. Immunology 66(4), 485-490 (1989).

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